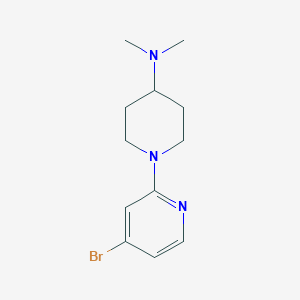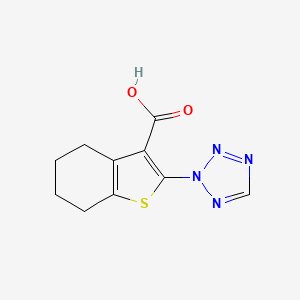
1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine
概要
説明
The compound “1-(4-Bromopyridin-2-yl)ethanone” is a solid substance with a molecular weight of 200.03 . It’s stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromopyridin-2-yl)ethanone” is represented by the linear formula C7H6BrNO .
Physical And Chemical Properties Analysis
The compound “1-(4-Bromopyridin-2-yl)ethanone” is a solid at room temperature .
科学的研究の応用
Structural Characterization and Derivatives Synthesis
Research on bromopyridine derivatives often focuses on structural characterization and the synthesis of complex molecules for various applications. For instance, studies on polymorphs of thiourea derivatives and derived 2-aminothiazoles highlight the structural diversity achievable with bromopyridine-related compounds, impacting their intermolecular interactions and resulting in materials with distinct physical properties (Böck et al., 2020).
Catalysis and Organic Transformations
Bromopyridine compounds are pivotal in catalytic processes and organic transformations. They serve as intermediates in the synthesis of complex aminopyridines and other heterocyclic compounds through processes such as the Buchwald-Hartwig amination and Pd-catalyzed aryl amination. These methodologies are essential for developing pharmaceuticals, agrochemicals, and organic materials (Scott et al., 2004), (Lang et al., 2001).
Advanced Materials Synthesis
The structural versatility of bromopyridine derivatives enables the synthesis of materials with novel properties. For example, the creation of super Lewis basic terpyridines and their metal complexes from bromopyridine-based intermediates showcases the potential for developing new catalysts and functional materials with enhanced electron-donating capabilities (Kleoff et al., 2019).
Safety And Hazards
特性
IUPAC Name |
1-(4-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)11-4-7-16(8-5-11)12-9-10(13)3-6-14-12/h3,6,9,11H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECMTQHPZCSOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1411517.png)


![tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1411522.png)


